REACTION_CXSMILES
|
C([O:3][C:4](=[O:20])[CH2:5][N:6]1[CH2:11][CH2:10][N:9]([C:12](=[O:19])[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)C.CO.[OH-].[Li+].Cl>O>[C:12]([N:9]1[CH2:8][CH2:7][N:6]([CH2:5][C:4]([OH:20])=[O:3])[CH2:11][CH2:10]1)(=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3|
|
Name
|
(4-benzoylpiperazin-1-yl)acetic acid ethyl ester
|
Quantity
|
8.19 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN1CCN(CC1)C(C1=CC=CC=C1)=O)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
55.9 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
in an ice water bath, followed
|
Type
|
STIRRING
|
Details
|
stirred for 24 hr
|
Duration
|
24 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure, and ethanol (200 ml)
|
Type
|
ADDITION
|
Details
|
was added to the resultant residue
|
Type
|
FILTRATION
|
Details
|
Precipitated insoluble matter was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |